Cas no 1100767-87-0 (1-3-(pentafluoroethyl)phenylethan-1-amine)

1-3-(pentafluoroethyl)phenylethan-1-amine structure
1100767-87-0 structure
商品名:1-3-(pentafluoroethyl)phenylethan-1-amine
CAS番号:1100767-87-0
MF:C10H10F5N
メガワット:239.185120105743
CID:6147407
PubChem ID:72310048

1-3-(pentafluoroethyl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-3-(pentafluoroethyl)phenylethan-1-amine
    • 1100767-87-0
    • SCHEMBL840852
    • 1-(3-Pentafluoroethyl-phenyl)-ethylamine
    • EN300-1930790
    • 1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
    • インチ: 1S/C10H10F5N/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-6H,16H2,1H3
    • InChIKey: NTLCNMKQHMHJHM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1=CC=CC(=C1)C(C)N)F

計算された属性

  • せいみつぶんしりょう: 239.07334013g/mol
  • どういたいしつりょう: 239.07334013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26Ų

1-3-(pentafluoroethyl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930790-0.1g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
0.1g
$904.0 2023-09-17
Enamine
EN300-1930790-10.0g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
10g
$4421.0 2023-05-27
Enamine
EN300-1930790-0.25g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
0.25g
$946.0 2023-09-17
Enamine
EN300-1930790-1.0g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
1g
$1029.0 2023-05-27
Enamine
EN300-1930790-5g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
5g
$2981.0 2023-09-17
Enamine
EN300-1930790-5.0g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
5g
$2981.0 2023-05-27
Enamine
EN300-1930790-10g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
10g
$4421.0 2023-09-17
Enamine
EN300-1930790-0.05g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
0.05g
$864.0 2023-09-17
Enamine
EN300-1930790-0.5g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
0.5g
$987.0 2023-09-17
Enamine
EN300-1930790-2.5g
1-[3-(pentafluoroethyl)phenyl]ethan-1-amine
1100767-87-0
2.5g
$2014.0 2023-09-17

1-3-(pentafluoroethyl)phenylethan-1-amine 関連文献

1-3-(pentafluoroethyl)phenylethan-1-amineに関する追加情報

Introduction to 1-3-(pentafluoroethyl)phenylethan-1-amine (CAS No. 1100767-87-0)

1-3-(pentafluoroethyl)phenylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1100767-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a phenyl ring substituted with a pentafluoroethyl group and an amine functional group at the ethyl chain. The presence of fluorine atoms in the pentafluoroethyl moiety introduces unique electronic and steric properties, making this compound a promising candidate for various applications in medicinal chemistry and material science.

The structural composition of 1-3-(pentafluoroethyl)phenylethan-1-amine makes it an intriguing subject for investigation. The phenyl ring, a common structural motif in many biologically active molecules, provides a stable aromatic core that can interact with biological targets through π-stacking and other non-covalent interactions. Meanwhile, the pentafluoroethyl group, characterized by its highly electronegative fluorine atoms, exerts significant electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modulation is particularly valuable in drug design, as it can influence binding affinity, metabolic stability, and pharmacokinetic profiles.

The amine functional group at the ethyl chain introduces basicity to the molecule, enabling potential interactions with acidic pharmacophores in biological systems. This feature is particularly relevant in the development of small-molecule inhibitors or activators targeting enzymes and receptors. The combination of these structural elements—phenyl ring, pentafluoroethyl group, and amine functionality—makes 1-3-(pentafluoroethyl)phenylethan-1-amine a versatile scaffold for further derivatization and optimization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-3-(pentafluoroethyl)phenylethan-1-amine and potential biological targets. Studies have demonstrated that the fluorinated aromatic system can exhibit enhanced binding affinity to certain enzymes and receptors due to its ability to engage in multiple non-covalent interactions. For instance, computational studies have shown that this compound can effectively interact with proteins through π-stacking interactions between the phenyl ring and aromatic residues in the protein binding site. Additionally, the presence of fluorine atoms can enhance hydrophobic interactions, further stabilizing the binding interface.

The pharmacological potential of 1-3-(pentafluoroethyl)phenylethan-1-amine has been explored in several research contexts. In particular, its structural features have been investigated as a potential lead compound for developing treatments against neurological disorders. The amine group can serve as a hydrogen bond acceptor or donor, facilitating interactions with polar residues in target proteins. Furthermore, the fluorinated aromatic system can modulate ligand-receptor interactions by influencing electronic distributions and steric hindrance.

In vitro studies have begun to uncover the biological activity of 1-3-(pentafluoroethyl)phenylethan-1-amine. Initial experiments suggest that this compound exhibits moderate affinity for certain enzyme targets, making it a promising candidate for further development as an inhibitor or modulator. The fluorine atoms in the pentafluoroethyl group appear to play a crucial role in determining its binding properties, likely through contributions to both hydrophobicity and electronic effects.

The synthesis of 1-3-(pentafluoroethyl)phenylethan-1-amine represents another area of interest within synthetic organic chemistry. The introduction of fluorinated groups into complex organic molecules remains a challenging yet rewarding endeavor due to the unique reactivity and selectivity required for such transformations. Researchers have developed novel synthetic strategies to incorporate pentafluoroethyl groups into aromatic systems while maintaining high yields and purity. These advancements are not only relevant for producing 1-3-(pentafluoroethyl)phenylethan-1-amine but also for developing other fluorinated compounds with similar structural motifs.

The role of fluorine atoms in medicinal chemistry is well-documented, with their ability to enhance metabolic stability, improve binding affinity, and influence pharmacokinetic properties being widely recognized. The incorporation of fluorine into drug candidates has led to several FDA-approved drugs that leverage these properties for therapeutic benefit. 1-3-(pentafluoroethyl)phenylethan-1-amine exemplifies how strategic placement of fluorine atoms can enhance molecular properties, making it an attractive candidate for further exploration.

Future research directions may focus on expanding the chemical space around 1-3-(pentafluoroethyl)phenylethan-1-amine by introducing additional functional groups or exploring analogs with different substituents on the phenyl ring or ethyl chain. Such modifications could reveal new biological activities or improve pharmacological profiles. Additionally, preclinical studies would be essential to evaluate the safety and efficacy of this compound before considering its translation into clinical applications.

The development of new synthetic methodologies for fluorinated compounds remains critical for advancing pharmaceutical research. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient introductions of fluorine atoms into complex molecular frameworks. These methods could be applied to further optimize synthetic routes for 1-3-(pentafluoroethyl)phenylethan-1-amine, allowing for scalable production and exploration of derivatives.

In conclusion, 1 - 3 - ( pent fluo r o eth yl ) phen yl e than - 1 - am ine ( CAS No . 1100767 - 87 - 0 ) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , including a phen yl ring sub stituted with a p enta fluo re o eth yl gro up an d an am ine func tional gro up , endow it with prom is ing prop ertie s f or bio logical inter action s . Rec ent stu dies ha ve begin ne d to illu strate its pharma col ogical po ten tial , par ticularly i n th e deve lop ment o f treat ments fo r neuro lo gical disor ders . Fur ther re sea rch is war rant ed to explo re its bio lo gical act iv ity , synt hes is , an d po ten tial app licatio ns i n med icin e . p>

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